p-Menthan-2-ol
CAS No.: 499-69-4
Cat. No.: VC18483375
Molecular Formula: C10H20O
Molecular Weight: 156.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 499-69-4 |
|---|---|
| Molecular Formula | C10H20O |
| Molecular Weight | 156.26 g/mol |
| IUPAC Name | (1R,2R,5R)-2-methyl-5-propan-2-ylcyclohexan-1-ol |
| Standard InChI | InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-11H,4-6H2,1-3H3/t8-,9-,10-/m1/s1 |
| Standard InChI Key | ULJXKUJMXIVDOY-OPRDCNLKSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@H](C[C@H]1O)C(C)C |
| Canonical SMILES | CC1CCC(CC1O)C(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isomerism
p-Menthan-2-ol (CAS No. 499-69-4) belongs to the monoterpenoid alcohol class, with the molecular formula . Its structure features a cyclohexane backbone substituted with a hydroxyl group at the C2 position and methyl groups at C1 and C4, resulting in a trans-configuration that influences its stereochemical properties . The compound exists in multiple stereoisomeric forms, though the trans-isomer is most commonly studied due to its prevalence in natural sources and industrial applications .
Physicochemical Properties
Key physicochemical properties of p-menthan-2-ol, as derived from experimental and computational data, include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 212.98°C | EPI Suite |
| Melting Point | -1.82°C | EPI Suite |
| Water Solubility | 257.3 mg/L | EPI Suite |
| Log | 2.87 | EPI Suite |
| Vapor Pressure | 0.188 mmHg at 20°C | EPI Suite |
These properties underscore its moderate hydrophobicity and volatility, making it suitable for use in fragrances and flavorings .
Synthesis and Industrial Production
Advanced Catalytic Methods
A patented process (US7323607B2) describes a regio- and stereoselective synthesis starting from (+)-limonene oxide . The method involves:
Table 2: Key Reaction Conditions and Yields
This method’s efficiency and selectivity make it industrially viable for large-scale production .
Biological Activities and Mechanistic Insights
Insecticidal Mechanisms
The hydroxyl group of p-menthan-2-ol enhances its interaction with insect acetylcholinesterase (AChE), disrupting neurotransmitter breakdown and leading to paralysis . Comparative studies with pulegone (a structurally similar ketone) show that the hydroxyl group is critical for AChE inhibition, as pulegone exhibits weaker activity .
Phytotoxic Effects
In plant models, p-menthan-2-ol inhibits root elongation by interfering with auxin transport. At 100 μM, it reduces root growth in A. thaliana by 40%, a effect reversible upon auxin supplementation .
Comparative Analysis with Structurally Related Compounds
Functional Group Influence on Bioactivity
The table below contrasts p-menthan-2-ol with analogues to highlight structure-activity relationships:
The hydroxyl group in p-menthan-2-ol enhances its polarity and biological interactions compared to ketone-bearing analogues like pulegone .
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